molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No. B195918
CAS RN: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite .


Synthesis Analysis

4-(Trifluoromethyl)phenol is used in the synthesis of polymers and monomers . It has been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride according to the Schweizer protocol in moderate to excellent yields .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.11 g/mol . The InChIKey is BAYGVMXZJBFEMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

There are several chemical reactions associated with 4-(Trifluoromethyl)phenol, but specific reactions are not detailed in the available resources .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 80.1±20.4 °C .

Scientific Research Applications

  • Electrochemistry in Ionic Liquids : The electrochemistry of phenol, including 4-(trifluoromethyl)phenol, has been studied in certain ionic liquids, leading to the formation of phenoxyl radical and corresponding phenyl triflate molecule under specific conditions (Villagrán et al., 2006).

  • Synthesis and Electronic Absorption Studies : 4-(Trifluoromethyl)phenol has been used in the synthesis of novel phthalocyanines, which are important in applications like organic semiconductors and photodynamic therapy (Burat et al., 2012).

  • Organometallic Chemistry : This compound reacts with certain lanthanides to form mononuclear bis(cyclopentadienyl)lanthanide alkoxides and thiolates, which have potential applications in materials science and catalysis (Poremba et al., 1995).

  • Benzylic C-H Trifluoromethylation : The trifluoromethylation of phenol derivatives, including the synthesis of potent inhibitors, is an area of active research. This has applications in medicinal chemistry (Egami et al., 2015).

  • Phthalocyanine Synthesis and Properties : Research has focused on synthesizing novel phthalocyanines using 4-(Trifluoromethyl)phenol, which are studied for their electrochemical and spectroelectrochemical properties. These are relevant in fields like sensor technology and electrocatalysis (Kamiloğlu et al., 2018).

  • Directed Ortho-Lithiation : 4-(Trifluoromethyl)phenol is utilized in the synthesis of various substituted phenols through ortho-lithiation, a crucial process in organic synthesis (Geneste & Schafer, 2001).

  • Adsorption Studies : Its derivatives are used in studies exploring adsorption properties on activated carbon fibers, relevant for environmental cleanup and water treatment (Liu et al., 2010).

  • Reactions with Main Group and Transition Elements : The compound reacts with a variety of elements, forming different complexes. This has implications in inorganic and materials chemistry (Roesky et al., 1990).

  • Photoluminescence and Electroluminescence in OLEDs : Iridium(III) complexes with derivatives of 4-(Trifluoromethyl)phenol have been investigated for their potential in organic light-emitting diodes (OLEDs) (Jing et al., 2017).

  • Synthesis of Trifluoromethyl-substituted Arenes : It's used in the synthesis of various functionalized molecules, important in pharmaceutical and agrochemical industries (Bunescu et al., 2009).

  • Metal-Free Oxidative Fluorination : This compound is important in the development of new synthetic methodologies, including metal-free oxidative fluorination (Gao et al., 2012).

Safety And Hazards

4-(Trifluoromethyl)phenol is considered hazardous. It is a flammable solid and toxic if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075392
Record name 4-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
Source PubChem
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Product Name

4-(Trifluoromethyl)phenol

CAS RN

402-45-9
Record name 4-(Trifluoromethyl)phenol
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Record name 4-Trifluoromethylphenol
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Record name 4-(trifluoromethyl)phenol
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Record name 4-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-p-cresol
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Record name 4-TRIFLUOROMETHYLPHENOL
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Synthesis routes and methods I

Procedure details

A solution of 3.9 g (20 mmol) of 4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one in 10 mL of absolute ethanol was treated successively with 1.3 g (20 mmol) of zinc dust and 10 mL of a solution of 80% acetic acid - 20% water. The mixture was heated to reflux for one hour, allowed to cool to room temperature, and poured into 100 mL of water. The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the ether layers afforded a residue which purified by short path distillation at 5.0 torr. At 60°-65° C., 0.80 g (47% yield) of 4-trifluoromethylphenol was collected.
Name
4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
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reactant
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0 (± 1) mol
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reactant
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10 mL
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Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 60.0 g of propenyl 4-trifluoromethylphenyl ether, 350 ml of methanol and aqueous sulphuric acid (20 ml 98% H2SO4 in 50 ml water) was refluxed for 4 hours. After dilution with 1200 ml water, the product was extracted twice with toluene. Removal of solvent and distillation of the residue gave 33.43 g of 4-trifluoromethylphenol, b.p.: 63°-64° C. at 6 Torr.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 390 g. of 4-trifluoromethylphenyl benzyl ether in 3580 ml. of ethanol was placed in a low pressure hydrogenation vessel along with 30 g. of 5 percent palladium-on-carbon. An initial hydrogen pressure of 60 psi was used and the solution was hydrogenated at room temperature until the theoretical uptake of hydrogen had been achieved--about 2 hours. The catalyst was removed by filtration. Concentration of the filtrate yielded 4-trifluoromethylphenol, distilling in the range 51°-54° C. at 6 torr. Yield=212 gms. (84.5 percent).
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
443
Citations
GP Stahly, DR Bell - The Journal of Organic Chemistry, 1989 - ACS Publications
Triethyl (trifluoromethyl) silane and tri-n-butyl (trifluoromethyl) silane were found to react with quiñones by addition to one of the carbonyl carbon atoms, giving dienones containing …
Number of citations: 152 pubs.acs.org
KG Balachandar, A Thangamani - Journal of Fluorine Chemistry, 2021 - Elsevier
Azoles such as tetrazole, triazole, pyrazole, and imidazole are considered to be core nitrogen rich structures. 2,6-Dinitro-4-(trifluoromethyl)phenol was treated with imidazole, 3-…
Number of citations: 3 www.sciencedirect.com
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
J Quintana, A Hernández, F Ventura, R Devesa… - … Science and Pollution …, 2019 - Springer
A study of organic compounds that caused a serious taste and odor episode of water supply in two residential areas in Catalonia (NE Spain) was carried out. Sweet and paint/solvent …
Number of citations: 2 link.springer.com
DA Ellis, SA Mabury - Environmental science & technology, 2000 - ACS Publications
The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) is added annually to the Great Lakes (approximately 50 000 kg/y), with treatment concentrations varying from 1 to 14 mg/L at source…
Number of citations: 78 pubs.acs.org
H Geneste, B Schaefer - Synthesis, 2001 - thieme-connect.com
A broad variety of 2-substituted 4-(trifluoromethyl) phenols can be prepared in a large scale by o-lithiation and reaction with electrophiles in good to excellent yields. The key for the …
Number of citations: 22 www.thieme-connect.com
XY Chen, X Yang, BJ Holliday - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C16H14N6O, was prepared by the condensation of 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide in a yield of 58%. The dihedral angles formed by the planes …
Number of citations: 3 scripts.iucr.org
S Zayed, IY Mostafa, MM Parghaly… - … Science & Health …, 1983 - Taylor & Francis
… labelled products: 2, 6-dinitro-Nn-propyl-α, α, α-trifluoro-p-toluidine; 2, 6-dinitro-α, α, α-trifluoro-ptoluidine; 2-amino-6-nitro-α, α,-trifluoro-p-toluidine, 2, 6-dinitro-4-trifluoromethyl phenol …
Number of citations: 44 www.tandfonline.com
H Xie, C Lin, R Wang, JB Liu - Tetrahedron Letters, 2022 - Elsevier
An efficient approach to salicylates via a novel transformation of anionically activated aromatic trifluoromethyl group is described. Anionically activated trifluoromethyl group can react …
Number of citations: 2 www.sciencedirect.com
AP Bhat, TF Mundhenke, QT Whiting… - ACS …, 2022 - ACS Publications
Fluorine incorporation into organic molecules has increased due to desirable changes in the molecular physiochemical properties. Common fluorine motifs include: aliphatic fluorines …
Number of citations: 8 pubs.acs.org

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